
9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
Descripción general
Descripción
9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Introduction of Substituents: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These steps often require the use of strong bases and specific solvents to facilitate the reactions.
Final Assembly: The final step involves the coupling of the substituted purine core with the carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be introduced under basic conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions include hydroxylated derivatives, reduced purine analogs, and various substituted purine compounds, each with potential unique biological activities.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that purine derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of purines have shown promise against breast cancer and leukemia cells, suggesting that this compound may possess similar activities .
-
Anti-inflammatory Effects :
- The purinergic system plays a crucial role in inflammation regulation. Compounds that modulate purinergic signaling have been investigated for their anti-inflammatory effects. Studies have demonstrated that certain purine derivatives can reduce pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .
- Antiviral Properties :
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various purine derivatives, including the compound . Results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size observed compared to control groups .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties of purine derivatives, researchers tested the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The findings suggested that this compound could serve as a lead structure for developing new anti-inflammatory drugs due to its selective inhibition profile .
Mecanismo De Acción
The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-oxo-2-(3-(trifluoromethyl)phenyl)-7H-purine-6-carboxamide: Lacks the ethoxyphenyl group, which may affect its biological activity.
9-(4-methoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide: Lacks the trifluoromethyl group, which may influence its chemical properties and biological effects.
Uniqueness
The presence of both the ethoxyphenyl and trifluoromethylphenyl groups in 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Actividad Biológica
The compound 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cancer progression. It is believed to inhibit key enzymes and pathways associated with tumor growth and survival. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Biological Activity Overview
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. Below are some notable findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.46 | Apoptosis induction |
A549 | 26 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cell Line
- A549 Lung Cancer Study
- NCI-H460 Non-Small Cell Lung Cancer
Additional Findings
Recent studies have explored the structural optimization of similar compounds to enhance their biological efficacy. For instance, derivatives with modifications at the phenyl ring have shown improved binding affinities and enhanced inhibitory activity against various kinases involved in cancer pathways .
Q & A
Q. Basic: What are the recommended synthetic pathways and purification methods for 9-(4-ethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including coupling, oxidation, and functionalization. For example, similar purine derivatives (e.g., spiro[4.5]decane carboxamides) are synthesized via nucleophilic substitution and condensation reactions under nitrogen atmospheres using solvents like DMF or acetonitrile. Purification often employs reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate intermediates and final products . Critical parameters include reaction time (e.g., 2 hours for iodination steps ), stoichiometric ratios (e.g., 1.3:1 N-iodosuccinimide:substrate ), and temperature control (room temperature for sensitive intermediates).
Q. Basic: How can researchers validate the structural integrity of this compound using analytical techniques?
Methodological Answer:
Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI+) is critical for confirming molecular weight (e.g., observed m/z 658 [M+H]+ in related compounds ). High-performance liquid chromatography (HPLC) retention times (e.g., 1.57 minutes under SMD-TFA05 conditions ) provide reproducibility benchmarks. Nuclear magnetic resonance (NMR) should focus on resolving aromatic protons (e.g., trifluoromethylphenyl groups) and ethoxyphenyl signals. Cross-validate with elemental analysis for halogenated derivatives (e.g., iodine incorporation at 96% yield ).
Q. Advanced: What mechanistic insights are available for halogenation or functionalization reactions involving this compound?
Methodological Answer:
Iodination reactions with N-iodosuccinimide in DMF proceed via electrophilic aromatic substitution, targeting electron-rich positions. For example, iodination at the 5-position of a difluorohydroxyphenyl group requires steric and electronic analysis of the substrate . Computational methods (e.g., density functional theory) can predict regioselectivity by calculating Fukui indices or frontier molecular orbitals. Experimental validation includes isotopic labeling (e.g., deuterated solvents to track proton exchange) and kinetic studies (e.g., variable-temperature NMR to observe intermediate stabilization).
Q. Advanced: How should researchers address contradictory data in solubility or bioactivity studies of this compound?
Methodological Answer:
Contradictions often arise from impurities, solvent effects, or assay variability. Implement a factorial design to test variables such as:
- Solvent polarity : Compare DMSO, DMF, and aqueous buffers.
- pH dependency : Assess ionization states using titration (e.g., pKa determination via UV-Vis spectroscopy).
- Assay replication : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
If discrepancies persist, employ high-resolution mass spectrometry (HRMS) to confirm compound identity and stability under assay conditions .
Q. Advanced: How can theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
Link synthesis to pharmacophore models or quantitative structure-activity relationship (QSAR) frameworks. For example:
- Lipophilicity optimization : Calculate logP values (e.g., replace ethoxyphenyl with fluorinated groups to balance solubility).
- Metabolic stability : Use cytochrome P450 docking simulations to predict oxidation sites .
Validate hypotheses via in vitro microsomal assays and correlate results with computational predictions.
Q. Advanced: What computational tools are recommended for simulating reaction pathways or electronic properties?
Methodological Answer:
COMSOL Multiphysics® or Gaussian can model reaction kinetics and electronic transitions. For example:
- Transition state analysis : Locate energy barriers for purine ring formation using DFT (B3LYP/6-31G* basis set).
- Solvent effects : Apply the conductor-like polarizable continuum model (CPCM) to simulate DMF interactions .
Integrate AI-driven platforms (e.g., automated parameter optimization) to refine simulations iteratively .
Q. Advanced: What methodologies address challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Scale-up requires optimizing:
- Mixing efficiency : Use computational fluid dynamics (CFD) to simulate reactor geometries.
- Temperature gradients : Implement segmented flow reactors for exothermic steps (e.g., iodination ).
- Purification : Transition from column chromatography to continuous countercurrent extraction (CCCE) for high-throughput separation . Monitor critical quality attributes (CQAs) via in-line PAT tools (e.g., Raman spectroscopy for real-time purity assessment).
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-2-32-14-8-6-13(7-9-14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-4-3-5-12(10-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNFQVCEMRUNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.